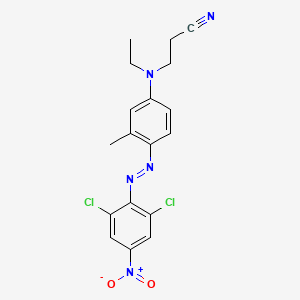
3-(4-((2,6-Dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidino)propionitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((2,6-Dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidino)propionitrile is a complex organic compound known for its vibrant color and applications in various fields. This compound is part of the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The compound’s structure includes two chlorine atoms and a nitro group, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2,6-Dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidino)propionitrile typically involves a multi-step process:
Diazotization: The starting material, 2,6-dichloro-4-nitroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-m-toluidine in an alkaline medium to form the azo compound.
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-((2,6-Dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidino)propionitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(4-((2,6-Dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidino)propionitrile has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets, primarily involving the azo group. The azo group can undergo reversible reduction and oxidation, allowing it to act as a redox mediator. This property is exploited in various applications, including sensors and catalysis. The nitro and chloro groups also contribute to the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Disperse Orange 76
- Disperse Yellow Brown 2RCW
- Serilene Yellow Brown 2RL
Comparison
Compared to similar compounds, 3-(4-((2,6-Dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidino)propionitrile stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. The presence of both nitro and chloro groups enhances its stability and reactivity, making it suitable for a wider range of applications.
Propiedades
Número CAS |
63467-11-8 |
|---|---|
Fórmula molecular |
C18H17Cl2N5O2 |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]propanenitrile |
InChI |
InChI=1S/C18H17Cl2N5O2/c1-3-24(8-4-7-21)13-5-6-17(12(2)9-13)22-23-18-15(19)10-14(25(26)27)11-16(18)20/h5-6,9-11H,3-4,8H2,1-2H3 |
Clave InChI |
GXWKYWHBRDHRFJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


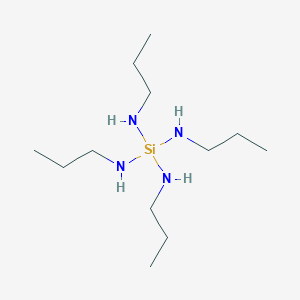


![2,2'-[(3-Aminopropyl)azanediyl]diacetic acid](/img/structure/B14505924.png)
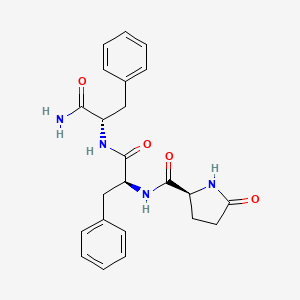
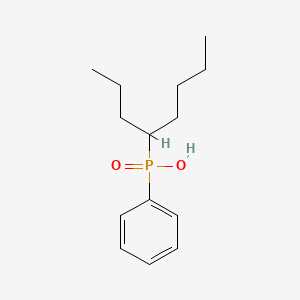
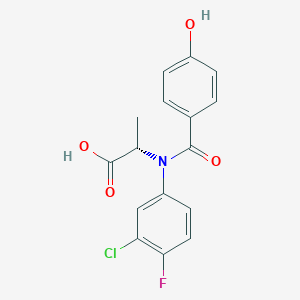
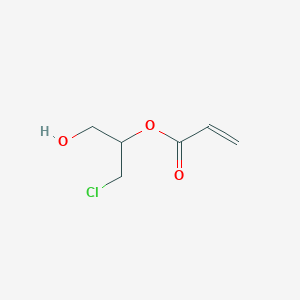

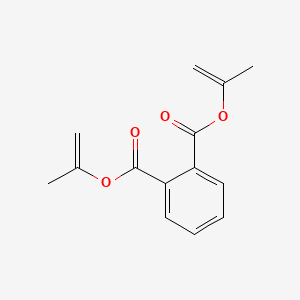
![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
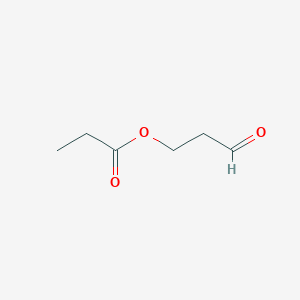
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)
